3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione
Overview
Description
3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound interacts with its target, the D4 dopamine receptor, as a ligand . This interaction triggers a series of biochemical reactions within the cell, leading to changes in the cell’s activity, shape, or survival .
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways in the CNS . These pathways play crucial roles in a variety of functions including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
It is known that the compound issoluble in DMSO , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific context of its use. As a ligand for the D4 dopamine receptor, it can modulate the activity of dopaminergic pathways, potentially influencing behaviors and physiological processes associated with these pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the D4 dopamine receptor may affect the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-21-15-12(13(19)14(15)20)18-8-6-17(7-9-18)11-4-2-10(16)3-5-11/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVVKVOJIMSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.